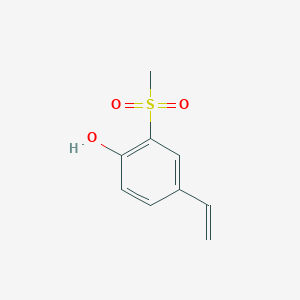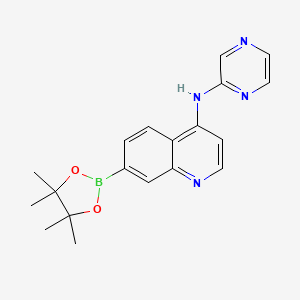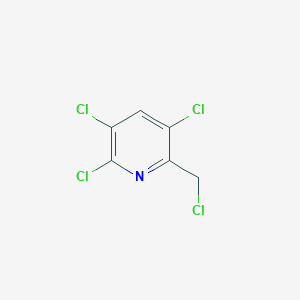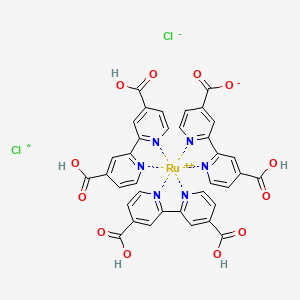
1-(2-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, amino group, and nitroanthracene core
Métodos De Preparación
The synthesis of 1-((2-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione typically involves multiple steps, starting with the preparation of the anthracene core. The synthetic route may include nitration, halogenation, and amination reactions. Industrial production methods often employ optimized conditions to maximize yield and purity. For instance, the nitration of anthracene can be achieved using concentrated nitric acid, followed by chlorination with thionyl chloride, and subsequent amination using aniline derivatives under controlled temperatures and pressures .
Análisis De Reacciones Químicas
1-((2-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro group to an amino group.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with specific therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-((2-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The chlorophenyl and amino groups can interact with proteins, influencing signal transduction and metabolic processes .
Comparación Con Compuestos Similares
1-((2-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione can be compared with similar compounds such as:
1-((2-Bromophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and biological activity.
1-((2-Methylphenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione:
1-((2-Fluorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione: Fluorine substitution impacts its electronic properties and interactions with biological targets.
Propiedades
Número CAS |
85012-06-2 |
|---|---|
Fórmula molecular |
C20H11ClN2O6 |
Peso molecular |
410.8 g/mol |
Nombre IUPAC |
1-(2-chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C20H11ClN2O6/c21-9-3-1-2-4-10(9)22-11-5-7-13(24)17-15(11)19(26)16-12(23(28)29)6-8-14(25)18(16)20(17)27/h1-8,22,24-25H |
Clave InChI |
QVZNXJXSAPPLEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)
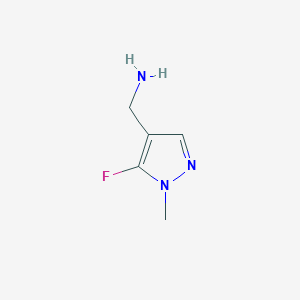

![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)

